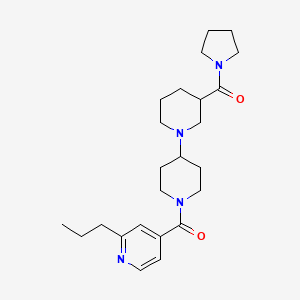

![molecular formula C20H22N4S B5501648 1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5501648.png)

1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine" involves several steps, including electrophilic fluorination, palladium-catalyzed displacement reactions, and reductive amination processes. For example, Eskola et al. (2002) describe a synthesis process for a compound aimed at imaging dopamine D4 receptors, highlighting the complexity and precision required in these chemical synthesis pathways (Eskola et al., 2002).

Molecular Structure Analysis

The molecular and crystal structures of derivatives of the compound show that these compounds crystallize in the monoclinic system, with specific cell constants and arrangements. For instance, Karczmarzyk and Malinka (2004) detailed the crystal and molecular structures of related compounds, providing insights into the conformation and geometrical arrangements critical to understanding their behavior and reactivity (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The chemical reactions and properties of this compound and its derivatives are influenced by their specific structures. For example, the presence of piperazine and thiazole groups in the compound's structure can affect its reactivity and interaction with other chemicals. Studies on similar compounds have explored their potential as antimicrobial agents, highlighting the role of their chemical structure in biological activity (Patel et al., 2012).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Research has focused on synthesizing novel derivatives of thiazolidinone and thiazole, incorporating the 1-pyridin-2-yl-piperazine moiety, demonstrating significant antimicrobial activity against various bacterial and fungal strains. These studies highlight the compound's potential as a basis for developing new antimicrobial agents. Notably, compounds have been synthesized through reactions involving key intermediates and evaluated for their antimicrobial efficacy against a spectrum of bacteria and fungi, revealing promising antibacterial and antifungal properties (Patel et al., 2012) (Patel et al., 2012).

Anticancer Evaluation

Further studies have explored the anticancer activities of derivatives, focusing on polyfunctional substituted 1,3-thiazoles. These investigations, part of international scientific programs, have assessed the efficacy of compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle in vitro across various cancer cell lines. Results indicate significant anticancer potential, suggesting these derivatives as candidates for further cancer therapy research (Turov, 2020).

Molecular Docking and Pharmacological Studies

The compound has also been a subject in molecular docking studies, underscoring its importance in medicinal chemistry. These studies provide insights into the compound's interaction with biological targets, offering a foundation for designing drugs with improved efficacy and reduced side effects. Specifically, synthesis and docking studies of related derivatives have been presented, showcasing their crucial role in drug discovery processes (Balaraju et al., 2019).

Neuropharmacological Properties

Investigations into the neuropharmacological properties of derivatives highlight their potential as dopamine D-2 and serotonin 5-HT2 antagonists. Such studies are pivotal in developing novel treatments for psychiatric disorders, illustrating the compound's relevance in neuroscience and pharmacology (Perregaard et al., 1992).

Propriétés

IUPAC Name |

2-(4-methylphenyl)-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4S/c1-16-5-7-17(8-6-16)20-22-18(15-25-20)14-23-10-12-24(13-11-23)19-4-2-3-9-21-19/h2-9,15H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCGQRCDUWPKOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CN3CCN(CC3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(pyridin-2-yl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

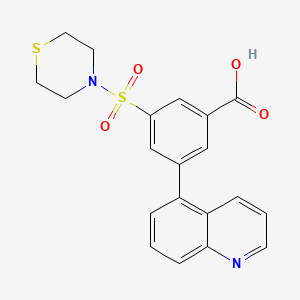

![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5501572.png)

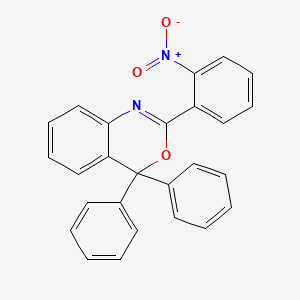

![7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501588.png)

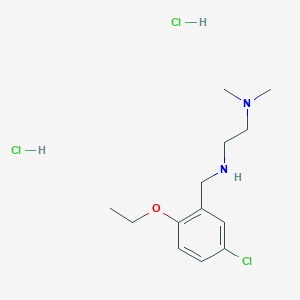

![(3R*,3aR*,7aR*)-1-butyryl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501597.png)

![N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5501604.png)

![N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5501609.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(2-methoxyethyl)amino]nicotinamide](/img/structure/B5501622.png)

![6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-2H-chromen-2-one](/img/structure/B5501625.png)

![2-[(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5501627.png)

![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5501633.png)

![6-{2-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5501669.png)